molecular formula C18H29ClN2O4 B2457989 Ethyl 4-(3-(2,5-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride CAS No. 473804-60-3

Ethyl 4-(3-(2,5-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2457989
CAS No.: 473804-60-3
M. Wt: 372.89
InChI Key: BVNQXSYAQIWUSJ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(2,5-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C18H29ClN2O4 and its molecular weight is 372.89. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective Potential for Alzheimer's Disease

The compound has been evaluated for its neuroprotective properties, particularly in the context of Alzheimer's disease (AD). It has shown promise in inhibiting acetylcholinesterase activity and inducing a dose-dependent increase in acetylcholine levels, both in vitro and in vivo. Additionally, it acts as an antagonist to s1-receptors, potentially offering relief from psychosis-related symptoms often associated with AD. Its metabolites also exhibit antioxidant properties and provide neuroprotection against Aβ42 toxicity in neuronal cell lines, suggesting a multi-target therapeutic approach to neuroprotection in AD treatment (Lecanu et al., 2010).

Properties

IUPAC Name

ethyl 4-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4.ClH/c1-4-23-18(22)20-9-7-19(8-10-20)12-16(21)13-24-17-11-14(2)5-6-15(17)3;/h5-6,11,16,21H,4,7-10,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNQXSYAQIWUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=C(C=CC(=C2)C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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